Pentaethylene Glycol Dimethanesulfonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

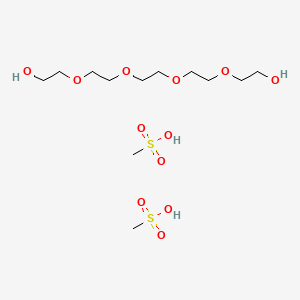

Pentaethylene Glycol Dimethanesulfonate is an organic compound with the chemical formula C12H26O10S2. It is commonly found in a solid crystalline form as a white granular material. This compound is known for its good thermal stability and solubility, making it useful in various applications .

準備方法

Pentaethylene Glycol Dimethanesulfonate is typically synthesized through the esterification reaction of pentaethylene glycol and methanesulfonic acid. The reaction involves combining pentaethylene glycol with methanesulfonic acid at a specific temperature, followed by purification and crystallization . Another method involves the use of methanesulfonyl chloride and triethylamine in dichloromethane at 0°C, followed by stirring at room temperature for 22 hours .

化学反応の分析

Pentaethylene Glycol Dimethanesulfonate undergoes various chemical reactions, including substitution reactions. Common reagents used in these reactions include methanesulfonyl chloride and triethylamine. The major products formed from these reactions are typically alkylating agents .

科学的研究の応用

Pentaethylene Glycol Dimethanesulfonate has a wide range of applications in scientific research. It is used as an intermediate in the production of alkylating agents, which are important in proteomics research . Additionally, it serves as a polyethylene glycol-based PROTAC linker, which is utilized in the synthesis of a series of PROTACs. This compound is also used as an electrolyte additive in batteries, capacitors, and other electronic devices to improve conductivity and stability .

作用機序

The mechanism of action of Pentaethylene Glycol Dimethanesulfonate involves its role as an intermediate in the production of alkylating agents. These agents work by transferring alkyl groups to specific molecular targets, thereby modifying their structure and function. This process is crucial in various biochemical pathways and research applications .

類似化合物との比較

Pentaethylene Glycol Dimethanesulfonate can be compared to other similar compounds such as pentaethylene glycol di(p-toluenesulfonate) and pentaethylene glycol ditosylate. These compounds share similar structural features and applications but differ in their specific chemical properties and reactivity . This compound is unique due to its specific use as a PROTAC linker and its role in improving the performance of electronic devices .

Conclusion

This compound is a versatile compound with significant applications in scientific research and industry. Its unique properties and reactivity make it a valuable intermediate in the production of alkylating agents and a useful additive in electronic devices.

生物活性

Pentaethylene Glycol Dimethanesulfonate (PEGDMS) is a compound that has garnered attention for its biological activity, particularly in the context of reactivating acetylcholinesterase (AChE) inhibited by organophosphorus compounds (OPCs). This article delves into the synthesis, pharmacological properties, and biological implications of PEGDMS, supported by relevant research findings and case studies.

PEGDMS is a derivative of pentaethylene glycol, modified with dimethanesulfonate groups. The synthesis of PEGDMS typically involves the alkylation of pentaethylene glycol with dimethanesulfonyl chloride. This modification enhances the solubility and reactivity of the compound, making it suitable for therapeutic applications.

The primary biological activity of PEGDMS is its role as a reactivator of AChE, which is crucial in counteracting the effects of nerve agents and certain pesticides. Organophosphorus compounds inhibit AChE by phosphorylating the serine residue in its active site, leading to an accumulation of acetylcholine and subsequent cholinergic toxicity. PEGDMS acts by reactivating the inhibited enzyme, restoring its function and alleviating toxicity.

Table 1: Comparison of AChE Reactivation Efficacy

Pharmacological Studies

Recent studies have demonstrated the efficacy of PEGDMS in various experimental models. One notable study utilized a mouse phrenic nerve hemidiaphragm assay to evaluate the reactivation potential of PEGDMS against AChE inhibited by nerve agents such as VX, GF, and GB. The results indicated that PEGDMS significantly restored muscle function and AChE activity compared to traditional reactivators like 2-PAM and HI-6.

Case Study: Mouse Phrenic Nerve Hemidiaphragm Assay

In this assay, mice were treated with nerve agents followed by administration of PEGDMS. The key findings included:

- Dosage : A dose range of 50-200 μM was used.

- Results : Restoration of muscle force was observed to be at least 60% effective against VX, GF, and GB.

- Comparison : PEGDMS outperformed 2-PAM significantly and showed comparable efficacy to HI-6.

Toxicological Considerations

While PEGDMS shows promise as a reactivator for AChE inhibition, it is essential to consider its safety profile. Toxicological studies indicate that while PEGDMS can reactivate AChE effectively, its long-term effects and potential toxicity require further investigation. The compound's impact on cellular integrity and potential side effects should be evaluated through comprehensive toxicological assessments.

特性

IUPAC Name |

2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethanol;methanesulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O6.2CH4O3S/c11-1-3-13-5-7-15-9-10-16-8-6-14-4-2-12;2*1-5(2,3)4/h11-12H,1-10H2;2*1H3,(H,2,3,4) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZWHFBDTVDZPJE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)O.CS(=O)(=O)O.C(COCCOCCOCCOCCO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H30O12S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40721227 |

Source

|

| Record name | Methanesulfonic acid--3,6,9,12-tetraoxatetradecane-1,14-diol (2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40721227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109789-39-1 |

Source

|

| Record name | Methanesulfonic acid--3,6,9,12-tetraoxatetradecane-1,14-diol (2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40721227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。